molecular formula C14H12F3N3O3S B2583152 N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide CAS No. 941899-08-7

N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2583152
CAS No.: 941899-08-7
M. Wt: 359.32
InChI Key: ZDYHPNVRPUXSEC-UHFFFAOYSA-N
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Description

N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a trifluoromethyl group, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may require strong nucleophiles and elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole ring and the trifluoromethyl group enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3S/c1-8(21)7-24-13-20-19-11(23-13)6-18-12(22)9-3-2-4-10(5-9)14(15,16)17/h2-5H,6-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYHPNVRPUXSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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